molecular formula C22H21BrN4O2 B14938394 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B14938394
M. Wt: 453.3 g/mol
InChI Key: BZDHWXLTAZHVEE-UHFFFAOYSA-N
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Description

This compound features two indole moieties connected via an ethyl-acetamide linker. Key structural attributes include:

  • Substituents: A 6-bromo group on one indole ring and a 4-acetylamino group on the other.
  • Functional Groups: The acetamide bridge and bromine atom likely influence solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C22H21BrN4O2

Molecular Weight

453.3 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(6-bromoindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H21BrN4O2/c1-15(28)25-19-3-2-4-20-18(19)8-11-27(20)14-22(29)24-9-12-26-10-7-16-5-6-17(23)13-21(16)26/h2-8,10-11,13H,9,12,14H2,1H3,(H,24,29)(H,25,28)

InChI Key

BZDHWXLTAZHVEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Nitration and Reduction

  • Nitration : Treat indole with nitric acid/sulfuric acid to introduce a nitro group at the 4-position.
  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl.
  • Acetylation : React the amine with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

Example Reaction :
$$
\text{Indole} \xrightarrow[\text{HNO₃/H₂SO₄}]{\text{0–5°C}} 4\text{-Nitroindole} \xrightarrow[\text{Pd/C, H₂}]{\text{EtOH}} 4\text{-Aminoindole} \xrightarrow[\text{Ac₂O}]{\text{pyridine}} 4\text{-Acetylaminoindole}
$$

Direct Functionalization via Cross-Coupling

  • Use Buchwald-Hartwig amination to introduce the acetylamino group directly using palladium catalysts.

Synthesis of 6-Bromoindole

Electrophilic Bromination

  • Reagents : N-Bromosuccinimide (NBS) or Br₂ in chloroform/acetic acid.
  • Conditions : 0–25°C, 2–6 hours.
  • Regioselectivity : Bromination occurs preferentially at the 6-position due to electronic and steric factors.

Example Reaction :
$$
\text{Indole} \xrightarrow[\text{NBS, CHCl₃}]{\text{rt, 4h}} 6\text{-Bromoindole}
$$

Protection and Bromination

  • Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group before bromination to improve yield.

Formation of the Ethyl Acetamide Linker

Alkylation of 6-Bromoindole

  • Ethylamine Introduction : React 6-bromoindole with 2-bromoethylamine hydrobromide in DMF using NaH as a base.
  • Isolation : Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Example Reaction :
$$
6\text{-Bromoindole} + \text{BrCH₂CH₂NH₂·HBr} \xrightarrow[\text{NaH, DMF}]{\text{0°C→rt}} N\text{-(2-Aminoethyl)-6-bromoindole}
$$

Acetamide Coupling

  • Activation : Convert 4-acetylaminoindole-1-acetic acid to its acyl chloride using oxalyl chloride.
  • Coupling : React the acyl chloride with N-(2-aminoethyl)-6-bromoindole in dichloromethane (DCM) with triethylamine.

Example Reaction :
$$
4\text{-Acetylaminoindole-1-acetic acid} \xrightarrow{\text{SOCl₂}} \text{Acyl chloride} \xrightarrow[\text{Et₃N, DCM}]{\text{N-(2-Aminoethyl)-6-bromoindole}} \text{Target compound}
$$

Alternative Method : Use EDCI/HOBt coupling in DMF for direct amide bond formation.

Optimization and Yields

Step Reagents/Conditions Yield Source
4-Nitroindole synthesis HNO₃/H₂SO₄, 0°C 75%
6-Bromoindole synthesis NBS, CHCl₃, rt 82%
Acetamide coupling EDCI/HOBt, DMF, 24h 68%
Final purification Column chromatography (SiO₂) 90% purity

Critical Analysis of Methods

  • Regioselectivity : Bromination at the 6-position is favored due to the indole’s electronic structure, but minor 5-bromo byproducts may require chromatographic removal.
  • Coupling Efficiency : EDCI-mediated coupling offers higher yields compared to acyl chloride methods, but requires anhydrous conditions.
  • Scalability : The use of NaH in DMF for alkylation poses safety concerns; alternative bases (e.g., K₂CO₃) may improve scalability.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding indole-2-carboxylic acids, while reduction may yield indole-2-methylamines .

Scientific Research Applications

Potential Applications

The potential applications of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide include:

  • Drug Discovery The compound can be a building block in creating new pharmaceuticals.
  • Target Identification It assists in finding specific proteins or enzymes in the body that drugs can act on.
  • Lead Compound Optimization It helps improve existing drug candidates to make them more effective and safer.

Interaction studies involving 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide could focus on:

  • Protein-ligand binding assays These assays help in understanding how strongly the compound binds to target proteins.
  • Enzyme inhibition studies These studies determine whether the compound can block the activity of specific enzymes.
  • Cell-based assays These assays examine the effects of the compound on cells, such as whether it can kill cancer cells or reduce inflammation.

Several compounds share structural similarities with 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide.

Compound NameStructure FeaturesBiological Activity
N-[2-(5-Methoxyindol-3-yl)ethyl]acetamideContains methoxy group on indoleAntidepressant properties
2-(1H-Indol-3-yl)-2-oxo-acetamidesIndole backbone with oxo groupAntitumor activity
N-[2-(dimethylamino)ethyl]-3-(indol-1-ylnaphthalenesulfonamide)Dimethylamino substitutionPotential anti-cancer agent

The uniqueness of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide lies in its specific combination of functional groups and bromination pattern, which may enhance its biological activity compared to other similar compounds. The presence of both acetylamino and bromo groups could potentially lead to novel interactions with biological targets not observed in simpler indole derivatives.

Indole Derivatives and Biological Activities

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural features and properties of the target compound with its analogs:

Compound Name / ID Substituents/Modifications Molecular Weight Key Functional Groups Biological Activity (if reported) Reference
Target Compound 6-Bromoindole, 4-acetylaminoindole, ethyl-acetamide linker ~446.3 g/mol* Acetamide, Br, NHCOCH3 Not explicitly reported -
Y041-6230 (ChemDiv) 4-Acetylaminoindole, phenylsulfanyl-ethyl linker 409.5 g/mol Acetamide, S-phenyl Screening compound (no specific activity)
2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide 6-Chloroindole, 5-chloroindole, ethyl-acetamide linker ~386.3 g/mol Acetamide, Cl Not reported
N-{2-[1-({3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)...} (Compound 10) Dual methoxyindole, acetylaminoethyl chain 452.5 g/mol Methoxy, NHCOCH3, ethyl-acetamide Melatonin contaminant
2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide 6-Bromoindole, thiazol-2-yl acceptor 336.2 g/mol Acetamide, Br, thiazole Not reported

*Calculated based on molecular formula (C₃₂H₂₈BrN₅O₂).

Key Observations:
  • Linker Variations : The ethyl-acetamide linker is conserved across analogs, but substituents like phenylsulfanyl (Y041-6230) or thiazolyl () alter electronic properties and steric bulk .

Spectral and Physicochemical Properties

  • NMR : Indole protons typically resonate at δ 6.5–8.0 ppm, while acetamide carbonyls appear near δ 165–170 ppm in ¹³C-NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions, e.g., m/z 452.5 for Compound 10 .
  • Melting Points : Analogs with rigid substituents (e.g., nitro or biphenyl groups) exhibit higher melting points (>200°C) compared to flexible derivatives .

Biological Activity

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide is a synthetic organic molecule belonging to the indole class, known for its diverse biological activities. This compound features a complex structure that may provide significant therapeutic potential. The purpose of this article is to explore the biological activity of this compound, summarizing relevant research findings, potential applications, and synthesis methods.

Structural Characteristics

The molecular formula of the compound is C17H16BrN3O3C_{17}H_{16}BrN_{3}O_{3} with a molecular weight of approximately 422.3 g/mol. The structure includes an indole moiety, an acetylamino group, and a bromo-substituted indole, which are crucial for its biological properties.

PropertyValue
Molecular FormulaC17H16BrN3O3
Molecular Weight422.3 g/mol
IUPAC Name2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide

Biological Activity

Indole derivatives are recognized for their wide-ranging biological activities, including:

  • Anticancer Activity : Indole compounds have demonstrated antiproliferative effects against various cancer cell lines. For instance, structural analogs have shown significant activity in murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) . Though specific data on the compound is limited, its structural similarities suggest potential anticancer properties.
  • Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication. For example, certain substituted indoles exhibit antiviral activity against hepatitis C virus (HCV) and other viruses . The specific interactions of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide with viral targets remain to be explored.

The biological activity of indole derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the acetylamino and bromo groups in this compound may enhance its binding affinity or alter its pharmacokinetic properties compared to simpler indole derivatives.

Case Studies

While direct case studies specifically focusing on this compound are scarce, several studies on related indole derivatives provide insights into their potential therapeutic applications:

  • Antiproliferative Activity : A study demonstrated that modifications in the indole structure could significantly affect antiproliferative activity in various cancer cell lines, suggesting that similar modifications in our compound may yield beneficial effects .
  • Antiviral Efficacy : Research on other indole derivatives has shown promising results against viral infections, indicating that our compound may also possess antiviral properties worth investigating further .

Synthesis Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide can involve several steps:

  • Bromination of Indole : The initial step involves brominating indole to form 6-bromoindole.
  • Acetylation : The resulting bromoindole is then acetylated using acetic anhydride.
  • Formation of Amide Bond : Finally, the amide bond is formed by reacting the acetylated bromoindole with the appropriate amine.

Q & A

Q. What are the standard synthetic routes for preparing indole-acetamide derivatives like this compound?

The synthesis typically involves coupling reactions between substituted indole precursors and acetamide intermediates. For example:

  • Step 1: React a 4-acetylaminoindole derivative with chloroacetyl chloride to form the acetamide backbone.
  • Step 2: Introduce the 6-bromoindole moiety via nucleophilic substitution or alkylation (e.g., using 2-(6-bromo-1H-indol-1-yl)ethylamine). Key purification methods include column chromatography and recrystallization. Structural validation is achieved through 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and HRMS (to confirm molecular ion peaks) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR): Peaks for indole protons (δ 7.0–7.5 ppm), acetyl groups (δ 2.1–2.3 ppm), and bromine-substituted indole (δ 6.8–7.0 ppm) are analyzed.
  • High-Resolution Mass Spectrometry (HRMS): Matches calculated and observed m/z values (e.g., [M+H]+^+) to confirm molecular formula.
  • Melting Point Analysis: Consistency with literature values (e.g., 190–194°C for similar indole-acetamides) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening includes:

  • Anticancer Activity: MTT assays against cancer cell lines (e.g., MCF-7, A549) to measure IC50_{50} values.
  • Apoptosis Induction: Flow cytometry to assess caspase-3/7 activation.
  • Target Binding: Fluorescence polarization assays for Bcl-2/Mcl-1 inhibition, given structural similarity to dual inhibitors in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Variation: Replace the 6-bromo group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Linker Optimization: Test ethylene vs. propylene spacers between indole and acetamide to enhance binding flexibility.
  • Data-Driven Design: Use molecular docking (e.g., AutoDock Vina) to predict interactions with Bcl-2/Mcl-1 pockets. showed that chloro and nitro substituents improved potency by 30% .

Q. What experimental strategies resolve contradictions in biological data (e.g., variable IC50_{50} across studies)?

  • Standardized Protocols: Ensure consistent cell line passage numbers, serum concentrations, and assay durations.
  • Metabolic Stability Tests: Use liver microsomes to identify degradation products that may skew results.
  • Orthogonal Assays: Validate apoptosis via Annexin V staining alongside caspase assays to confirm mechanistic consistency .

Q. How to design a robust in vivo study for this compound’s pharmacokinetics?

  • Dosing Regimen: Administer intravenously (1–5 mg/kg) to assess bioavailability.
  • Tissue Distribution: LC-MS/MS quantification in plasma, liver, and tumor tissues at 0.5, 2, 6, and 24 hours post-dose.
  • Metabolite Profiling: Identify major metabolites (e.g., deacetylated or debrominated derivatives) using UPLC-QTOF .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-PDA: Purity >95% with a C18 column (acetonitrile/water gradient).
  • Elemental Analysis: Confirm C, H, N, Br content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA): Detect residual solvents (e.g., DMF) .

Q. How to address solubility challenges in formulation?

  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based solutions.
  • Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to enhance aqueous dispersion.
  • pH Adjustment: Solubilize in citrate buffer (pH 4.5) if the compound is weakly acidic .

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